molecular formula C14H20N8O2 B5598949 1-{1-[4-(ethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazol-4-yl}ethanone

1-{1-[4-(ethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazol-4-yl}ethanone

Cat. No. B5598949
M. Wt: 332.36 g/mol
InChI Key: ZJPGDIDMPUZFAH-UHFFFAOYSA-N
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Description

The chemical compound is part of a broader class of chemicals that include triazine and triazol derivatives, which are known for their diverse chemical reactions and potential applications in various fields, including medicinal chemistry and materials science. The compound's structure suggests it has significant synthetic and functional versatility, attributed to its multiple nitrogen-containing rings and functional groups.

Synthesis Analysis

The synthesis of related compounds often involves one-pot reactions, such as the Biginelli synthesis, to generate dihydropyrimidinone derivatives with piperazine or morpholine moieties in good yield through simple and efficient methods (Bhat, Al-Omar, Ghabbour, & Naglah, 2018). Such methods highlight the potential pathways for synthesizing the compound of interest, focusing on efficiency and yield optimization.

Molecular Structure Analysis

The structural characterization of similar compounds is often achieved through techniques like X-ray crystallography, NMR, FTIR, and Raman spectroscopy, providing insights into the three-dimensional conformation and molecular geometry. For example, the crystal structure of related compounds has been characterized to confirm their stereochemistry and molecular arrangements (De-Qing Shi, Xiao-fei Zhu, & Yuan-Zhi Song, 2008).

Chemical Reactions and Properties

Chemical reactions involving compounds with triazine and triazol cores often include condensation reactions, cycloadditions, and substitutions, highlighting the reactivity of these compounds towards various reagents and under different conditions. For instance, the synthesis of novel dihydropyrimidinone derivatives showcases the chemical versatility of these compounds (Bhat et al., 2018).

properties

IUPAC Name

1-[1-[4-(ethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]-5-methyltriazol-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N8O2/c1-4-15-12-16-13(21-5-7-24-8-6-21)18-14(17-12)22-9(2)11(10(3)23)19-20-22/h4-8H2,1-3H3,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJPGDIDMPUZFAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)N2CCOCC2)N3C(=C(N=N3)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{1-[4-(ethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazol-4-yl}ethanone

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